![molecular formula C19H21F3N4O2 B2465186 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775410-84-8](/img/structure/B2465186.png)
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of B cells and is responsible for the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Piperidine Derivatives
Piperidine derivatives, including those related to the queried compound, have been studied for their synthesis methods, pharmacological properties, and uses. For example, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been explored for various applications (Vardanyan, 2018).
Glycine Transporter Type-2 Inhibitors
Phenoxymethylbenzamide derivatives, closely related to the queried compound, have been discovered as novel classes of GlyT-2 inhibitors. These compounds have shown inhibitory activity and potential applications in neuropathic pain models (Takahashi et al., 2014).
GPR119 Agonists
The compound has been involved in the optimization of G protein-coupled receptor 119 (GPR119) agonists. N-trifluoromethyl group installation enhanced GPR119 agonist activity and improved human ether-à-go-go-related gene (hERG) inhibition profile, offering potential therapeutic applications (Kubo et al., 2021).
Antimicrobial Activity
Some piperidine-containing pyrimidine imines and thiazolidinones, related to the queried compound, have been synthesized and evaluated for their antibacterial activity. These compounds have shown potential in combating bacterial infections (C.Merugu et al., 2010).
Molecular Structure Analysis
The molecular structures of various compounds, including those with a trifluoromethyl-substituted pyrimidine component, have been analyzed to understand their conformation, bond lengths, and electronic structures. This analysis is crucial for predicting their behavior and potential applications in different fields (Li et al., 2005).
Anticonvulsant Properties
Anticonvulsant drugs with structures similar to the queried compound have been studied. Their crystal structures have been solved and analyzed, providing insights into their electronic properties and potential therapeutic applications (Georges et al., 1989).
Mecanismo De Acción
Target of Action
The primary target of 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and migration .
Mode of Action
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of certain cancer cells .
Biochemical Pathways
The compound’s interaction with RET affects several biochemical pathways. By inhibiting RET, it disrupts the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell growth and survival. This disruption can lead to the death of cancer cells that rely on these pathways for survival .
Pharmacokinetics
Compounds with trifluoromethyl groups are generally known to have good bioavailability and metabolic stability
Result of Action
The inhibition of RET by 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide can lead to the death of cancer cells that are dependent on RET signaling for survival . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Propiedades
IUPAC Name |
2-phenoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13(28-15-5-3-2-4-6-15)18(27)25-14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-14H,7-10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZKLQKRGVZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)
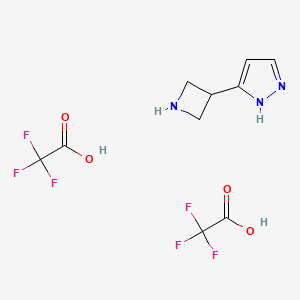
![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)
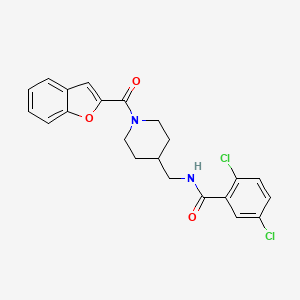
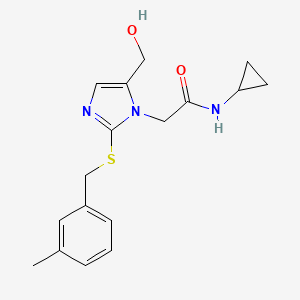
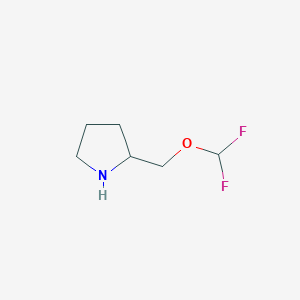
![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)
![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)
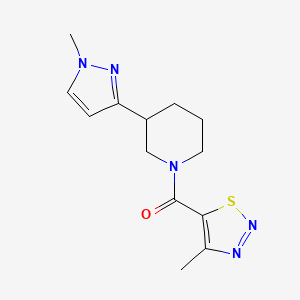
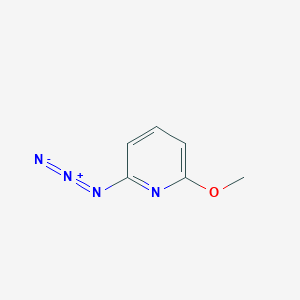
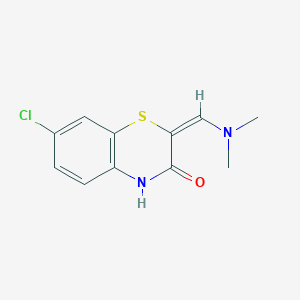
![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)
![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)